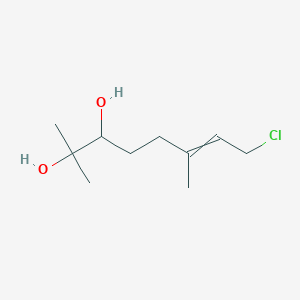
8-Chloro-2,6-dimethyloct-6-ene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2,6-dimethyloct-6-ene-2,3-diol is an organic compound with the molecular formula C₁₀H₁₉ClO₂ It is characterized by the presence of a chlorine atom, two methyl groups, and a double bond in its octene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,6-dimethyloct-6-ene-2,3-diol typically involves the chlorination of a precursor compound, such as 2,6-dimethyloct-6-ene-2,3-diol. The chlorination reaction can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2,6-dimethyloct-6-ene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Hydroxyl or amino derivatives.
Applications De Recherche Scientifique
8-Chloro-2,6-dimethyloct-6-ene-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-2,6-dimethyloct-6-ene-2,3-diol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and hydroxyl groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyloct-6-ene-2,3-diol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
8-Bromo-2,6-dimethyloct-6-ene-2,3-diol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
2,6-Dimethyloct-7-ene-2,6-diol: Different position of the double bond, affecting its chemical behavior.
Uniqueness
8-Chloro-2,6-dimethyloct-6-ene-2,3-diol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
669721-41-9 |
|---|---|
Formule moléculaire |
C10H19ClO2 |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
8-chloro-2,6-dimethyloct-6-ene-2,3-diol |
InChI |
InChI=1S/C10H19ClO2/c1-8(6-7-11)4-5-9(12)10(2,3)13/h6,9,12-13H,4-5,7H2,1-3H3 |
Clé InChI |
SSJKPRWCBPDTBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCl)CCC(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






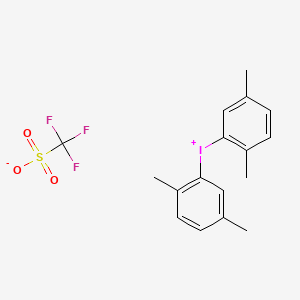
![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
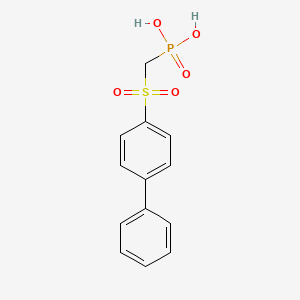
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
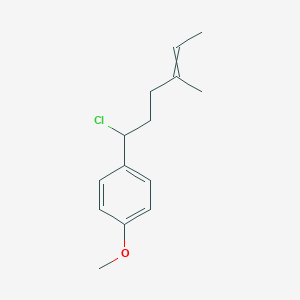
![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
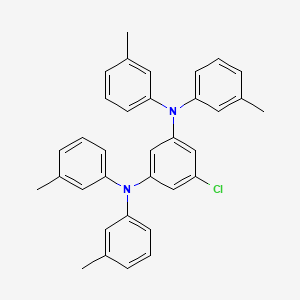
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)

![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
